N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C21H24N6O3S. This compound is known for its unique structure, which includes a pyrimidine ring, an ethylamino group, and a sulfamoylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethylamine and methylpyrimidine.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the phenyl ring.
Final Coupling: The final step involves coupling the pyrimidine derivative with the sulfamoylphenyl derivative under specific conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the sulfamoyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- N-[4-({4-[(4-Chlorophenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C21H24N6O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N6O3S/c1-4-22-20-13-14(2)23-21(26-20)25-17-5-7-18(8-6-17)27-31(29,30)19-11-9-16(10-12-19)24-15(3)28/h5-13,27H,4H2,1-3H3,(H,24,28)(H2,22,23,25,26) |
InChI Key |
IPTWWPOHLJQLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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